
5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies suggest that this compound may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, this compound may induce apoptosis by activating caspase-3 and -9.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile exhibits low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, this compound has been shown to have a high binding affinity for metal ions such as Cu2+ and Zn2+, making it a potential fluorescent probe for detecting these ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potential as a safe and effective anticancer agent. Additionally, this compound has a high binding affinity for metal ions, making it a potential fluorescent probe for detecting these ions in biological systems. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile. One potential direction is the development of novel derivatives of this compound with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential of this compound as a fluorescent probe for detecting metal ions in biological systems.
Métodos De Síntesis
The synthesis of 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine and 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile to obtain the desired product.
Aplicaciones Científicas De Investigación
5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting metal ions. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-21(2,3)17-11-9-16(10-12-17)19-24-18(13-22)20(25-19)23-14-15-7-5-4-6-8-15/h4-12,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRFUZQDLYTOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

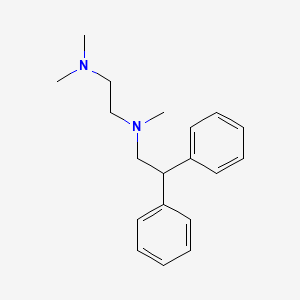

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
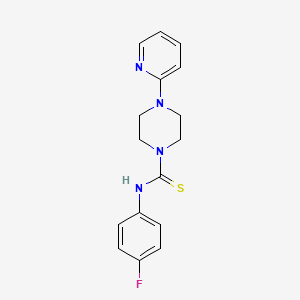
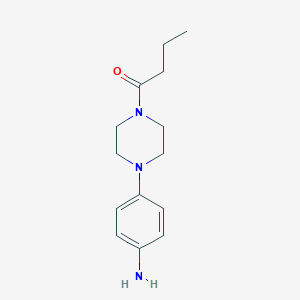
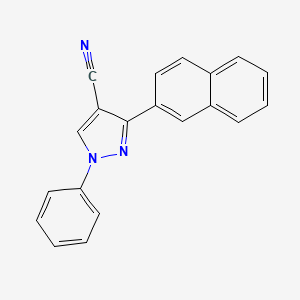

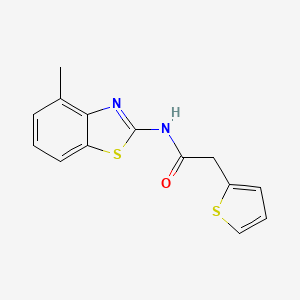


![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)